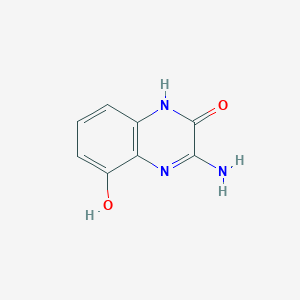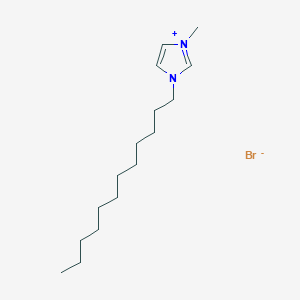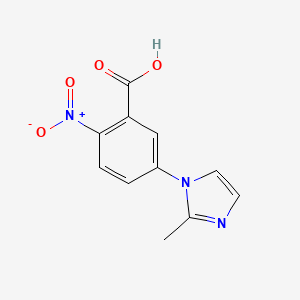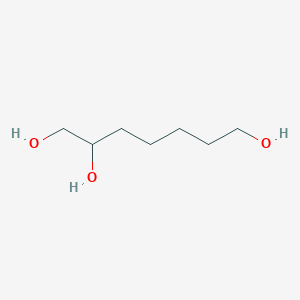
Heptane-1,2,7-triol
Übersicht
Beschreibung
Heptane-1,2,7-triol is a type of fatty alcohol . It is an organic compound with the molecular formula C7H16O3 . The average mass of Heptane-1,2,7-triol is 148.200 Da .
Molecular Structure Analysis
The molecular structure of Heptane-1,2,7-triol consists of a heptane backbone with three hydroxyl (-OH) groups attached at the 1st, 2nd, and 7th carbon atoms .
Physical And Chemical Properties Analysis
Heptane-1,2,7-triol is a white crystalline powder . It has a molecular weight of 148.2 g/mol.
Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding
Heptane-1,2,7-triol is involved in the study of intramolecular hydrogen bonding. Research has shown that compounds like heptane-1,4,7-triol exhibit intramolecular hydrogen bonds, with evidence suggesting cyclic structures in certain solvents (Kuhn & Bowman, 1961).
Chemistry of Metallacyclobutanones
This compound is significant in the chemistry of metallacyclobutanones. It reacts with certain platinum(II) carbonate complexes, leading to the formation of platinacyclobutan-3-one complexes, which are important in the field of organometallic chemistry (Imran et al., 1985).
Chelation with Metal Ions
Heptane-1,2,7-triol derivatives are used in synthesizing divalent metal chelates, which are studied for their structural and spectroscopic properties. These studies contribute to understanding the coordination chemistry of metals (Sagara, Kobayashi, & Ueno, 1973).
Oxidation and Auto-ignition Studies
In combustion research, heptane derivatives are used to study oxidation and auto-ignition, providing insights into the combustion process and knock in engines, which is crucial for improving engine efficiency and reducing emissions (Minetti et al., 1995).
Crystal Structure Analysis
The crystal structure of heptane-1,2,3-triol, a related compound, has been determined, aiding in the understanding of molecular conformations and intermolecular interactions in small amphiphilic compounds (Müller-Fahrnow et al., 1989).
Polymerization Research
Heptane-1,2,7-triol derivatives are utilized in the study of polymerization, contributing to the development of new polymeric materials with unique properties such as volume shrinkage or expansion during polymerization (Hall & Yokoyama, 1980).
Safety And Hazards
Eigenschaften
IUPAC Name |
heptane-1,2,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c8-5-3-1-2-4-7(10)6-9/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCJSPDRXFNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(CO)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599436 | |
| Record name | Heptane-1,2,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptane-1,2,7-triol | |
CAS RN |
37939-50-7 | |
| Record name | Heptane-1,2,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




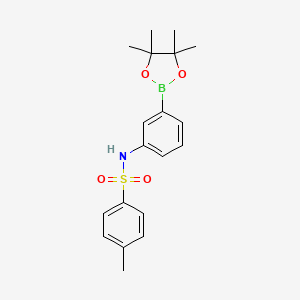

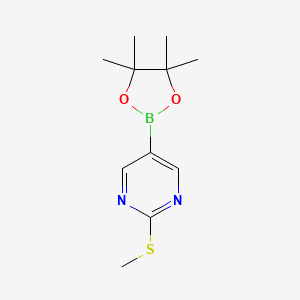
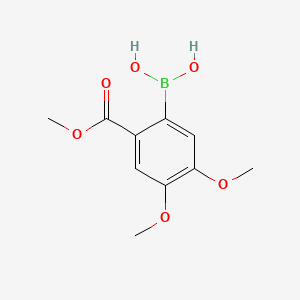
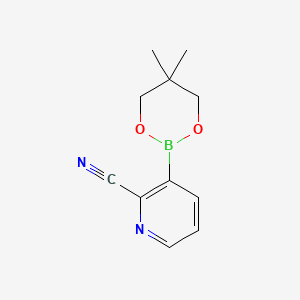
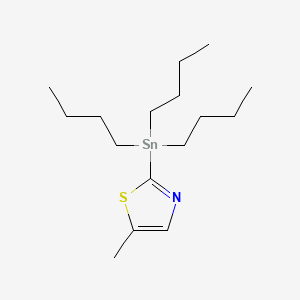
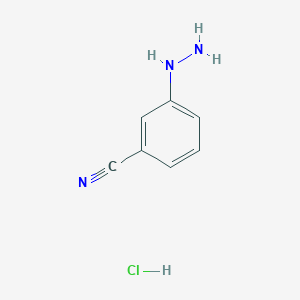

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)

